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5-Oxaspiro[3.5]nonan-9-amine

Cat. No.: B13572141
M. Wt: 141.21 g/mol
InChI Key: NDHCLIXZIAMFAE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems, characterized by two rings connected through a single common atom, are of considerable importance in organic chemistry. This unique structural arrangement imparts a rigid, three-dimensional geometry to the molecule. achemblock.com This constrained conformation can be highly advantageous, particularly in the design of pharmacologically active compounds, as it can lead to a more precise interaction with biological targets. achemblock.comchiralen.com The introduction of a spiro center increases the sp3 character of a molecule, which can improve properties such as solubility and metabolic stability. achemblock.com Consequently, spirocyclic motifs are found in numerous natural products and have been integrated into various drug discovery programs. achemblock.combldpharm.com

Overview of Oxaspiro[3.5]nonane Frameworks in Synthetic Chemistry

The oxaspiro[3.5]nonane framework consists of an oxetane (B1205548) ring and a cyclohexane (B81311) ring sharing a spirocyclic carbon atom. This particular arrangement is of interest to synthetic chemists due to the presence of the strained four-membered oxetane ring, which can participate in various chemical transformations. The synthesis of such frameworks often involves multi-step sequences, including cyclization reactions. vulcanchem.com General strategies for the synthesis of substituted oxetanes include intramolecular Williamson etherification and photochemical [2+2] cycloadditions. thieme-connect.de The development of catalytic methods, such as transition-metal-catalyzed ring-closing reactions, has also contributed to the accessibility of these structures. smolecule.com These frameworks serve as valuable building blocks for creating more complex molecular architectures with potential applications in medicinal and materials science. evitachem.com

Research Landscape of 5-Oxaspiro[3.5]nonan-9-amine and its Structural Analogs

Specific, in-depth research on this compound is limited in publicly available scientific literature. The compound is primarily available through chemical suppliers, indicating its use as a potential building block in organic synthesis. achemblock.comchiralen.combldpharm.comshachemlin.com

The research landscape is more developed for its structural analogs. For instance, 5-Oxaspiro[3.5]nonan-8-amine has been described as a valuable building block in the synthesis of more complex molecules. Its synthesis can be approached through methods like epoxide ring-opening or nucleophilic substitution on halogenated precursors. Another analog, 7-Oxaspiro[3.5]nonan-2-amine hydrochloride, has been synthesized and characterized, with its hydrochloride salt form enhancing stability and solubility for research applications. vulcanchem.com The synthesis of this analog often starts from a spirocyclic ketone, followed by functionalization to introduce the amine group. vulcanchem.com Research on these related compounds suggests that the primary utility of amino-substituted oxaspiro[3.5]nonanes lies in their role as scaffolds for the development of novel compounds with potential biological activities. evitachem.com

Chemical Compound Data

Below are interactive tables detailing the available information for this compound and its structural analogs.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 2287331-83-1 chiralen.combldpharm.com
Molecular Formula C8H15NO chiralen.combldpharm.com
Molecular Weight 141.21 g/mol chiralen.combldpharm.com
Purity Typically >95% chiralen.com
IUPAC Name This compound achemblock.com
SMILES NC1CCCOC12CCC2 achemblock.com
Storage 2-8°C chiralen.com

Table 2: Properties and Data of Structural Analogs

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Research Finding
5-Oxaspiro[3.5]nonan-8-amine1309434-30-7C8H15NO141.21 g/mol Serves as a building block in organic synthesis; can be synthesized via cyclization and functionalization reactions.
7-Oxaspiro[3.5]nonan-2-amine hydrochloride1632228-23-9C8H16ClNO177.67 g/mol Synthesized from spirocyclic ketones; hydrochloride salt improves stability and solubility. vulcanchem.com
7-tert-Butyl-1-oxaspiro[3.5]nonane87597-09-9C12H22O182.30 g/mol Studied for its interaction with sigma receptors, suggesting potential in neurological disorder research. smolecule.com
7-Oxaspiro[3.5]nonane-2-carboxylic acid90612-60-5C8H12O3156.18 g/mol Utilized as a reagent in organic synthesis and for studying biological interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13572141 5-Oxaspiro[3.5]nonan-9-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-9-amine

InChI

InChI=1S/C8H15NO/c9-7-3-1-6-10-8(7)4-2-5-8/h7H,1-6,9H2

InChI Key

NDHCLIXZIAMFAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CCC2)OC1)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Oxaspiro 3.5 Nonan 9 Amine and Derivatives

Classical Approaches to Oxaspiro[3.5]nonane Ring Construction

Classical synthetic routes traditionally involve the stepwise formation of the spirocyclic framework followed by functional group manipulations to install the desired amine. These methods, while foundational, often require multiple steps and stoichiometric reagents.

Conventional Cyclization and Annulation Reactions

The construction of the six-membered carbocyclic portion of the oxaspiro[3.5]nonane system can be achieved through well-established ring-forming reactions. One of the most prominent methods is the Robinson annulation, which creates a six-membered ring by combining a Michael addition with an aldol (B89426) condensation. wikipedia.org In a hypothetical application to this system, a Michael acceptor could be reacted with an enolate derived from a ketone precursor containing the oxetane (B1205548) ring, followed by an intramolecular aldol reaction to form the cyclohexenone ring, which can then be further modified.

Annulation reactions, in general, are a key strategy for building fused and spirocyclic systems. acs.org These processes involve the formation of a new ring onto a pre-existing structure. For the oxaspiro[3.5]nonane core, this could involve the reaction of a suitably functionalized oxetane with a reagent that provides the necessary carbon atoms for the cyclohexane (B81311) ring, followed by cyclization.

Functional Group Transformations for Amino Group Introduction

Once the 5-oxaspiro[3.5]nonan-9-one ketone precursor is synthesized, the introduction of the amine at the C-9 position can be accomplished through various classical functional group transformations.

Reductive Amination: This is a direct method where the ketone is reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the primary amine.

Hofmann and Curtius Rearrangements: These rearrangements can convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. For instance, a carboxylic acid at the C-9 position (or a precursor that can be converted to it) can be transformed into an acyl azide (B81097) for the Curtius rearrangement or an amide for the Hofmann rearrangement, which then yields the C-9 amine. labxchange.org An approach based on the Curtius rearrangement has been reported for the synthesis of other spirocyclic amino acids from spirocyclic diesters. researchgate.net

Gabriel Synthesis: This method can be used to convert an alkyl halide into a primary amine. If a leaving group is installed at the C-9 position, it can be displaced by phthalimide (B116566) anion, followed by hydrolysis or hydrazinolysis to release the primary amine. labxchange.org

The following table summarizes these classical methods for introducing an amino group.

MethodStarting Functional GroupKey ReagentsProduct
Reductive AminationKetoneNH₃, Reducing Agent (e.g., NaBH₃CN)Primary Amine
Hofmann RearrangementCarboxamideBr₂, NaOHPrimary Amine
Curtius RearrangementAcyl AzideHeat or LightPrimary Amine
Gabriel SynthesisAlkyl HalidePotassium Phthalimide, HydrazinePrimary Amine

Advanced Catalytic Methods for Spiro[3.5]nonane Formation

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These advanced strategies offer advantages in terms of atom economy, step efficiency, and the ability to control stereochemistry, which are crucial for constructing complex three-dimensional scaffolds like oxaspiro[3.5]nonanes.

Metal-Free Catalysis in Spirocyclization Reactions

Organocatalysis and other metal-free approaches have emerged as powerful tools in organic synthesis, providing a green alternative to metal-based catalysis. beilstein-journals.orgnih.gov For the synthesis of spiroheterocycles, N-heterocyclic carbenes (NHCs) have been employed to catalyze annulation reactions, leading to various spirocyclic frameworks. nih.gov For example, NHC catalysis can be used in [3+3] annulation reactions to generate spirooxindoles. nih.gov Spiro-bicyclic bisborane catalysts have also been developed for the metal-free hydrogenation of quinolines, demonstrating the potential of such catalysts in transformations of heterocyclic compounds. nih.gov These principles could be adapted for the asymmetric synthesis of the 5-oxaspiro[3.5]nonane ring system.

Photocatalytic Strategies for Spiroheterocycle Assembly

Photocatalysis utilizes visible light to drive chemical reactions, often under mild conditions. This strategy has been successfully applied to the synthesis of spirocycles.

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be used to form oxetane rings. researchgate.net The synthesis of functionalized spirocyclic oxetanes has been achieved through Paternò-Büchi reactions between cyclic ketones and maleic acid derivatives. rsc.org This method directly constructs the spiro-oxetane junction central to the 5-oxaspiro[3.5]nonane scaffold.

N-Centered Radical Cyclization: Visible-light photocatalysis can generate nitrogen-centered radicals, which can then participate in cyclization reactions to form N-heterospirocycles. acs.org For instance, β-spirocyclic pyrrolidines have been constructed from N-allylsulfonamides and alkenes using an iridium-based photocatalyst. acs.org This type of strategy could potentially be adapted to form the nitrogen-containing ring in derivatives of the target molecule.

Transition Metal-Catalyzed Routes to Oxaspiro[3.5]nonanes

Transition metals are widely used in catalysis due to their ability to facilitate a broad range of transformations with high efficiency and selectivity. nih.gov Several transition-metal-catalyzed methods are applicable to the synthesis of oxaspirocycles. researchgate.net

Cobalt-Catalyzed C-H Activation: A one-step, cobalt(III)-catalyzed protocol has been developed for the synthesis of oxa-spirocyclic compounds from phenoxy acetamides and alkynes. nih.govresearchgate.net This reaction proceeds via a cascade involving C-H activation and carboamidation, demonstrating a highly efficient route to complex spirocyclic systems. nih.govresearchgate.net

Palladium-Catalyzed Annulation: Palladium catalysts are effective in promoting annulation reactions to form spiroketals. acs.org For example, a one-pot Pd-catalyzed carbonylative Sonogashira coupling followed by a double annulation reaction has been used to synthesize benzannulated rsc.orgrsc.org-spiroketals. acs.org

Other Metal-Catalyzed Cyclizations: Other metals like Gold (Au), Rhodium (Rh), and Indium (In) have also been used to catalyze the formation of oxaspirocycles through various mechanisms, including oxidative intramolecular hydroxy-cyclization and double intramolecular hydroalkoxylation. researchgate.netresearchgate.net

The table below highlights some advanced catalytic methods.

Catalysis TypeMetal/CatalystReaction TypeRelevance to 5-Oxaspiro[3.5]nonan-9-amine
Metal-FreeN-Heterocyclic Carbene (NHC)[3+3] AnnulationConstruction of spirocyclic frameworks. nih.gov
PhotocatalysisIridium (Ir) complexN-Centered Radical CyclizationFormation of spiro N-heterocycles. acs.org
PhotocatalysisNone (Direct Irradiation)Paternò–Büchi ReactionDirect formation of the spiro-oxetane ring. researchgate.netrsc.org
Transition MetalCobalt (Co)C-H Activation / CascadeOne-step synthesis of oxa-spirocycles. nih.govresearchgate.net
Transition MetalPalladium (Pd)Carbonylative Coupling / AnnulationConstruction of spiroketal cores. acs.org

Stereoselective Synthesis of this compound Derivatives

The creation of chiral centers with high fidelity is a cornerstone of modern pharmaceutical synthesis. For derivatives of this compound, which can possess multiple stereocenters, the development of stereoselective synthetic routes is paramount.

Asymmetric Photocyclization for Chiral Spirocycles

Photocycloaddition reactions, such as the Paternò-Büchi reaction, represent a powerful tool for the construction of oxetane rings. nih.gov This [2+2] photocycloaddition between a carbonyl compound and an alkene can, in principle, be rendered asymmetric to produce chiral spirocyclic oxetanes. chemrxiv.org The application of visible light in these reactions, often facilitated by triplet energy transfer from a photocatalyst, has emerged as a milder and more scalable alternative to high-energy UV light. acs.org

A conceptual approach to the asymmetric synthesis of a this compound precursor could involve the photocycloaddition of a suitable piperidinone derivative with an alkene. The enantioselectivity of such a reaction could be induced by a chiral catalyst. Recent advancements have demonstrated the potential of a triplet rebound strategy with a hydrogen-bonding chiral iridium photocatalyst to achieve highly enantioselective catalytic Paternò-Büchi reactions. chemrxiv.org This methodology, while not yet explicitly reported for the synthesis of this compound derivatives, offers a promising avenue for future exploration.

Challenges in this area include controlling the regioselectivity and diastereoselectivity of the cycloaddition, as well as preventing competing side reactions such as alkene dimerization. bohrium.comresearchgate.net The choice of solvent and additives can be crucial in optimizing the reaction outcome. For instance, in the Paternò-Büchi reaction of cyclic ketones with maleic acid derivatives, p-xylene (B151628) has been shown to suppress alkene dimerization, leading to higher yields of the desired spirocyclic oxetanes. bohrium.comresearchgate.net

Chiral Auxiliary and Catalyst-Controlled Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor of either the oxetane or the piperidine (B6355638) ring to guide a diastereoselective ring-closing reaction. For example, a chiral auxiliary derived from levoglucosenone (B1675106) has been successfully employed as a template in an asymmetric Diels-Alder reaction, demonstrating excellent diastereomeric excess. nih.gov While not a direct application to the target molecule, this illustrates the principle of using a rigid, chiral scaffold to control the facial selectivity of a cyclization.

Alternatively, chiral catalysts can be employed to achieve enantioselective transformations without the need for stoichiometric amounts of a chiral directing group. Palladium-catalyzed divergent asymmetric synthesis of chiral spiro-furanindoline derivatives showcases the power of ligand-controlled enantio- and diastereoselective dipolar [3+2] spiroannulation. nih.govresearchgate.netewha.ac.kr This approach allows for the formation of optically active spirocycles with all-carbon quaternary stereocenters in high yields and with excellent stereoselectivities. nih.govresearchgate.netewha.ac.kr The development of analogous catalytic systems for the construction of the 5-oxaspiro[3.5]nonane skeleton would be a significant advancement.

ApproachKey FeaturePotential Application to this compound Synthesis
Chiral Auxiliary Temporary incorporation of a chiral group to direct stereochemistry.Attachment of a chiral auxiliary to a piperidinone or oxetane precursor to control a diastereoselective spirocyclization.
Chiral Catalyst Use of a chiral catalyst to induce enantioselectivity in a reaction.Enantioselective synthesis of a key intermediate through a catalyzed cyclization or functionalization reaction.

Control of Diastereoselectivity in Spiroannulation Processes

Spiroannulation, the formation of a spirocyclic system, often generates a new stereocenter at the spiro-carbon. When other stereocenters are present in the molecule, controlling the diastereoselectivity of this process is crucial. The relative orientation of the newly formed ring with respect to the existing stereochemistry can be influenced by a variety of factors, including the choice of reagents, catalysts, and reaction conditions.

In the synthesis of spirocycles, the stereochemical outcome of the annulation step can often be predicted and controlled based on mechanistic considerations. For instance, in palladium-catalyzed [3+2] spiroannulation reactions, the choice of ligand on the palladium catalyst can divergently control the diastereoselectivity of the product. nih.govresearchgate.netewha.ac.kr This allows for the selective formation of either diastereomer from a common precursor.

For the synthesis of this compound derivatives, controlling the diastereoselectivity of the spiroannulation would be critical if, for example, a substituted piperidine ring was being formed on a pre-existing chiral oxetane, or vice versa. The inherent conformational preferences of the cyclic precursors and transition states would play a significant role in determining the stereochemical outcome.

Cascade and Multicomponent Reactions for Spiro[3.5]nonane Scaffolds

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants. beilstein-journals.org These strategies offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net

A plausible multicomponent approach to the 5-Oxaspiro[3.5]nonane scaffold could involve the reaction of a suitable amine, an oxetane-containing carbonyl compound, and a third component that facilitates the formation of the piperidine ring. For instance, a copper-catalyzed four-component A3-based cascade reaction has been developed for the synthesis of 3-oxetanone-derived spirooxazolidines. mdpi.com This reaction combines a 1,2-amino alcohol, a 3-oxetanone, formaldehyde, and an alkyne to generate complex spirocyclic structures. mdpi.com Adapting such a strategy to form the piperidine ring of the this compound core is a conceivable synthetic pathway.

Synthesis of this compound as Key Synthetic Intermediates

The availability of this compound from commercial suppliers suggests its utility as a key building block in medicinal chemistry and drug discovery. chiralen.com Its structure, combining the desirable properties of an oxetane (a known bioisostere for gem-dimethyl and carbonyl groups) with a piperidine (a common scaffold in pharmaceuticals), makes it an attractive starting material for the synthesis of more complex molecules. magtech.com.cnacs.org

Mechanistic Investigations into the Formation and Reactivity of 5 Oxaspiro 3.5 Nonan 9 Amine

Elucidation of Reaction Pathways for Spirocyclization

The synthesis of the 5-oxaspiro[3.5]nonane framework involves the creation of a spiro center linking an oxetane (B1205548) ring and a cyclohexane (B81311) ring. Understanding the reaction pathways leading to this structure is crucial for developing efficient and selective synthetic methods.

Investigation of Reactive Intermediates (e.g., Iodonium(III) Species)

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis for constructing complex molecular architectures, including spirocycles. beilstein-journals.orgresearchgate.net These reagents are known to facilitate oxidative spirocyclization reactions. beilstein-journals.org In the context of forming spirocyclic systems, iodine(III) species, often generated in situ, can act as potent electrophiles, activating substrates for intramolecular cyclization. beilstein-journals.orgrsc.org

For instance, the reaction of a suitable phenolic precursor can be initiated by an iodine(III) reagent like phenyliodine(III) diacetate (PIDA). This process can proceed through the formation of a spirocyclohexadienone-oxocarbenium cation species. acs.org The mechanism often involves the initial formation of a substrate-reagent adduct, followed by an intramolecular cyclization that creates the spiro center. researchgate.net The choice of solvent can also play a crucial role in controlling the reaction pathway. acs.org

The general scheme for an iodine(III)-mediated spirocyclization can be depicted as follows:

Activation: The iodine(III) reagent activates the substrate.

Cyclization: An intramolecular nucleophilic attack leads to the formation of the spirocyclic ring system.

Rearomatization/Product Formation: The intermediate species evolves to the final product.

The use of chiral hypervalent iodine reagents or chiral iodoarene precatalysts allows for asymmetric oxidative spirocyclization, yielding enantiomerically enriched spiro compounds. beilstein-journals.org

Table 1: Examples of Iodine(III)-Mediated Spirocyclization Reactions

Precursor TypeIodine(III) Reagent/SystemProduct TypeReference
PhenolsIodotoluene/mCPBASpirolactones beilstein-journals.org
AmidesIodotoluene/mCPBA/CF₃COOHSpirocyclic Systems beilstein-journals.org
Amides with AlkynesI₂O₅/TBHPSpirolactams beilstein-journals.org
Indole DerivativesIodine(III) ReagentSpiroindolenines researchgate.net
Phenolic KetonesPIDA/HFIPSpirocyclohexadienonic Ketals acs.org

Role of Zwitterionic and Radical Intermediates in Cycloaddition Reactions

Cycloaddition reactions are another fundamental strategy for constructing spirocyclic frameworks. These reactions can proceed through various intermediates, including zwitterionic and radical species. beilstein-journals.orgmdpi.com

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing oxetane rings, which are key components of 5-oxaspiro[3.5]nonane derivatives. beilstein-journals.orgnih.govmdpi.com This reaction often proceeds stepwise via short-lived 1,4-diradical intermediates on the triplet potential energy surface. nih.gov The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are critical for controlling the final structure of the spirocycle. mdpi.comacs.org

Zwitterionic intermediates are also proposed in certain cycloaddition reactions leading to spiro compounds. mdpi.comrsc.orgthieme-connect.com For example, in some [2+2] cycloadditions, the reaction may proceed through a 1,4-zwitterion. thieme-connect.com Similarly, 1,3-dipolar cycloaddition reactions, which are effective for constructing five-membered heterocyclic rings, can involve zwitterionic intermediates, influencing the regioselectivity of the reaction. rsc.orgmdpi.com The electronic nature of the reactants plays a significant role in determining whether the reaction proceeds through a concerted or a stepwise mechanism involving zwitterionic or diradical intermediates. mdpi.comresearchgate.net

Stereochemical Control Mechanisms in Spirocyclic Transformations

The inherent three-dimensionality of spirocycles makes stereochemical control a critical aspect of their synthesis. unimi.it The formation of the spiro center can lead to the creation of a stereogenic center, and the relative orientation of the two rings is a key structural feature.

In the context of the Paternò-Büchi reaction, the stereochemical outcome can be influenced by the nature of the reactants and the reaction conditions. beilstein-journals.orgmdpi.com The use of chiral catalysts, such as chiral iridium photocatalysts, has enabled highly enantioselective Paternò-Büchi reactions, providing access to optically active spirocyclic oxetanes. beilstein-journals.org The mechanism often involves the catalyst interacting with one of the reactants through non-covalent interactions, such as hydrogen bonding, to direct the stereochemical course of the cycloaddition. beilstein-journals.org

In iodine(III)-mediated spirocyclizations, asymmetric synthesis can be achieved by employing chiral iodoarenes as precatalysts. beilstein-journals.org These chiral catalysts generate chiral hypervalent-λ³-iodanes in situ, which then mediate the enantioselective oxidative spirocyclization. beilstein-journals.org

The stereochemistry of the final product can also be influenced by the conformational preferences of the intermediates. For instance, in some spirocyclizations, the transition state geometry is controlled by minimizing steric interactions, leading to the preferential formation of one diastereomer. thieme-connect.de Computational studies can provide valuable insights into the transition state structures and the factors governing stereoselectivity. unimi.it

Table 2: Strategies for Stereochemical Control in Spirocycle Synthesis

Reaction TypeStrategyKey FeatureReference(s)
Paternò-Büchi ReactionChiral PhotocatalysisHydrogen-bonding chiral iridium catalyst beilstein-journals.org
Oxidative SpirocyclizationChiral Hypervalent Iodine ReagentsIn situ generation of chiral iodanes beilstein-journals.org
Domino ReactionsOrganocatalysisBifunctional catalysts (e.g., thiourea) directing stereochemistry unimi.it
Cycloaddition ReactionsSubstrate ControlInherent facial diastereoselectivity of the substrate mdpi.com

Kinetic and Thermodynamic Considerations in Spiroannulation Reactions

The formation of spirocycles often involves a competition between different possible products, and the outcome can be governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org

Kinetic Control: Under kinetic control, the major product is the one that is formed fastest, meaning it has the lowest activation energy. These conditions are typically achieved at lower temperatures where the reaction is irreversible. libretexts.orgwikipedia.org

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, having the lowest Gibbs free energy. These conditions are usually met at higher temperatures, allowing for reversible reactions and equilibration to the most stable product. libretexts.orgwikipedia.org

In the synthesis of spiro compounds, it is possible for the kinetically favored product to be different from the thermodynamically favored one. libretexts.org For example, in a cycloaddition reaction, one regioisomer might form faster due to a lower activation barrier, while the other regioisomer might be more stable. By carefully choosing the reaction conditions (e.g., temperature, reaction time), it is possible to selectively obtain either the kinetic or the thermodynamic product. wikipedia.org

Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics of reaction pathways and predicting the kinetic and thermodynamic products. researchgate.netresearchgate.net These calculations can provide the free energy profiles for the formation of different isomers, helping to rationalize experimental observations and guide the design of selective synthetic strategies. researchgate.net For instance, DFT studies have been used to elucidate the mechanism of iodine(III)-promoted spirocyclizations and to understand the factors that control the reaction's outcome. researchgate.net

The interplay between kinetics and thermodynamics is a crucial factor in achieving high selectivity in spiroannulation reactions. arxiv.org Understanding these principles allows for the rational design of reaction conditions to favor the formation of the desired spirocyclic product.

Computational and Theoretical Chemistry of 5 Oxaspiro 3.5 Nonan 9 Amine

Density Functional Theory (DFT) Studies on Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For spirocyclic amines, DFT studies can elucidate reaction mechanisms, determine the energies of reactants, transition states, and products, and rationalize observed selectivity.

While specific DFT studies on the reaction energetics of 5-Oxaspiro[3.5]nonan-9-amine are not extensively documented in publicly available literature, the principles can be understood from studies on analogous systems. For instance, DFT calculations have been instrumental in understanding the mechanisms of amine oxidation and C-H amination reactions in various contexts. nih.govnih.govacs.org

In a hypothetical reaction, such as the oxidation of the amine group in this compound, DFT could be used to model the reaction pathway. This would involve calculating the free energy profile for different proposed mechanisms, such as direct hydride transfer, a radical mechanism, or a mechanism involving a covalent adduct with an oxidizing agent. nih.gov The calculated activation barriers for each step would help in identifying the most plausible reaction pathway.

For example, in the study of amine oxidation by flavoenzymes, DFT calculations have helped to establish that a mechanism involving hydride transfer from the anionic form of the amino acid substrate is energetically favorable. nih.gov Similar computational approaches could be applied to understand the reactivity of this compound with various reagents.

A representative DFT-computed free-energy profile for a hypothetical reaction of a related spirocyclic compound is shown below. Such profiles are crucial for understanding reaction kinetics and mechanisms. researchgate.net

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Intermediate and Transition State

SpeciesRelative Free Energy (kcal/mol)
Reactant Complex0.0
Transition State 1+15.2
Intermediate 1-5.8
Transition State 2+10.5
Product Complex-20.1

This table presents hypothetical data for illustrative purposes, based on typical values found in DFT studies of organic reactions.

Furthermore, DFT calculations can shed light on the regioselectivity and stereoselectivity of reactions involving spirocyclic systems. The rigid spirocyclic framework can impose significant steric and electronic constraints, which can be effectively modeled using DFT. researchgate.net

Molecular Modeling and Docking Simulations for Structural and Conformational Analysis

Molecular modeling and docking simulations are invaluable tools in drug discovery and medicinal chemistry for predicting how a molecule might interact with a biological target, such as a protein or enzyme. medcraveonline.comsemanticscholar.orgnih.gov For this compound, these techniques can be used to explore its potential as a ligand for various receptors.

The process typically involves generating a three-dimensional model of the ligand and the target protein. The ligand is then "docked" into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. medcraveonline.com

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's active site. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. mdpi.com

Table 2: Representative Molecular Docking Results for a Spirocyclic Amine Inhibitor

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Spiro-Amine Analog 1Acetylcholinesterase-10.5TYR70, TRP279, PHE330
Spiro-Amine Analog 2Butyrylcholinesterase-11.6TRP82, TYR332, HIS438
Galantamine (Standard)Acetylcholinesterase-7.6TRP84, PHE330, TYR334

This table presents data from a study on spiroquinoxalinopyrrolidine embedded chromanone hybrids as cholinesterase inhibitors to illustrate the type of information obtained from molecular docking studies. rsc.org The data is for analogous compounds and not this compound.

These computational models can guide the synthesis of new derivatives with improved binding affinities by suggesting modifications to the ligand structure that could enhance its interactions with the target. acs.org

Conformational Analysis and Stereoelectronic Effects in Spiro[3.5]nonane Systems

The conformational preferences and stereoelectronic effects in spiro[3.5]nonane systems, particularly those containing heteroatoms like this compound, are critical determinants of their physical and chemical properties. The spirocyclic nature of these molecules imparts a rigid three-dimensional structure, which can lead to unique conformational and stereoelectronic phenomena.

The presence of a small spirocyclic ring, such as the oxetane (B1205548) in this compound, can significantly influence the conformational equilibrium of the adjacent cyclohexane (B81311) ring. chemrxiv.org Studies on related spirocyclic systems have shown that the presence of a spiro-fused cyclopropane (B1198618) or oxetane can alter the typical preference for equatorial substitution on the cyclohexane ring, sometimes even favoring an axial conformation for bulky substituents. chemrxiv.org This effect is attributed to a combination of increased torsional strain and hyperconjugative interactions. chemrxiv.org

Stereoelectronic effects, such as the anomeric effect, are also important in understanding the conformation of oxaspiro systems. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, despite the steric bulk. While the classic anomeric effect involves endocyclic heteroatoms, analogous interactions can influence the conformation of spirocyclic ethers.

Computational studies, often using DFT, are employed to determine the relative energies of different conformations. chemrxiv.org For this compound, a conformational search would likely reveal several low-energy conformers, with the amine group in either an axial or equatorial position on the cyclohexane ring. The relative energies of these conformers would be determined by a balance of steric and stereoelectronic factors.

Table 3: Calculated Relative Energies of Cyclohexane Chair Conformations in a Model Spiro[3.5]nonane System

Substituent (R)ΔG (Equatorial - Axial) (kcal/mol)
-CH3-0.1
-OH-0.1
-NH2+0.4
-tBu-2.7

This table presents data from a study on the conformational preferences of 2-substituted spiro[3.5]nonanes, illustrating the influence of the spiro-cyclopropane ring on the A-values of substituents. chemrxiv.org A negative value indicates a preference for the axial position. This data is for an analogous system and not this compound.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Validation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org

For reactions involving this compound, particularly those involving the cleavage of a C-H or N-H bond at or near the amine group, KIE studies can provide crucial mechanistic insights. A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. The magnitude of the KIE can provide information about the geometry of the transition state. wikipedia.org

While specific KIE studies on this compound have not been reported, the principles can be illustrated with data from studies on other amine oxidation reactions. For example, in the oxidation of amines by monoamine oxidase (MAO), a flavoenzyme, KIE studies have been used to support a mechanism involving C-H bond cleavage in the rate-contributing step. kent.ac.uk

Table 4: Kinetic Isotope Effects in Amine Oxidation Reactions

Enzyme/CatalystSubstratekH/kDProposed Mechanism
Monoamine Oxidase B (MAO-B)Benzylamine1.9Radical mechanism with rate-contributing C-H bond cleavage
D-Arginine DehydrogenaseLeucineMultiple D KIEsAsynchronous cleavage of N-H and C-H bonds
Ni-Dipyrrin Complex4-azido-4-methylpentyl-1,1-d2-benzene31.9 ± 1.0H-atom abstraction with tunneling

This table presents data from various studies on amine oxidation to illustrate the application and range of KIE values observed. nih.govnih.govkent.ac.ukacs.org The data is not for this compound.

A large KIE, such as the one observed for the Ni-dipyrrin complex-catalyzed amination, can be indicative of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than going over it. nih.gov

In a hypothetical oxidation of this compound, a significant primary KIE upon deuteration of the C9-H bond would suggest that this bond is broken in the rate-determining step. Conversely, the absence of a significant KIE would suggest that C-H bond cleavage occurs after the rate-determining step or not at all. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization at the transition state. wikipedia.org

Advanced Structural Characterization and Stereochemical Assignment of 5 Oxaspiro 3.5 Nonan 9 Amine Derivatives

Spectroscopic Methods for Elucidating Complex Spirocyclic Architectures

Spectroscopy is the cornerstone for the initial structural elucidation of 5-Oxaspiro[3.5]nonan-9-amine derivatives, providing a detailed picture of the molecular framework and the arrangement of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) for Configuration and Conformation

In derivatives of this compound, the chemical shifts and coupling constants of protons on the two rings are particularly informative. For example, in a related oxaspiro[3.5]nonane system, the methylene (B1212753) protons adjacent to the ether oxygen (H₆) typically appear as a triplet around 3.85 ppm in the ¹H NMR spectrum, while the amine-bearing methine proton (H₉) would be expected in a different region of the spectrum. The ¹³C NMR spectrum provides complementary information, with the carbon adjacent to the oxygen appearing around 46.4 ppm and the carbon bonded to the amine group resonating at a distinct chemical shift.

Table 1: Representative NMR Data for an Oxaspiro[3.5]nonane Amine Derivative

NucleusPositionExemplary Chemical Shift (δ, ppm)Notes
¹H-CH₂-O-~3.85 (triplet)Protons on the carbon adjacent to the ether oxygen.
¹H-CH-NH₂VariablePosition depends on substitution and solvent.
¹³C-C-O-~46.4Carbon atom adjacent to the ether oxygen.
¹³C-C-NH₂~38.6Carbon atom bearing the amine functional group.

Note: Data is representative and based on analogous structures.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular formula and probing the fragmentation patterns of spirocyclic amines. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. rsc.org For this compound (C₈H₁₅NO), the protonated molecule ([M+H]⁺) would have a calculated exact mass that can be experimentally verified to within parts per million, confirming its elemental composition. bldpharm.com

The fragmentation pattern observed in MS/MS experiments offers structural insights. The stability of the spirocyclic system often influences how the molecule breaks apart. For instance, a common fragmentation pathway for related spirocyclic amines involves the loss of small neutral molecules like water or ammonia (B1221849). arkat-usa.org The specific fragments generated can help to confirm the connectivity of the atoms within the oxetane (B1205548) and cyclohexane (B81311) rings. arkat-usa.org Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for derivatized amines, which can provide both retention time data and mass spectra for unambiguous identification. jcsp.org.pk

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Typem/z (Mass/Charge Ratio)FormulaNotes
[M+H]⁺142.1226C₈H₁₆NO⁺Protonated molecular ion, confirms molecular weight.
[M+H-H₂O]⁺124.1121C₈H₁₄N⁺Potential fragment resulting from the loss of the oxygen atom and two hydrogens.
[M+Na]⁺164.1046C₈H₁₅NNaO⁺Sodium adduct, often observed in ESI-MS.

Note: m/z values are calculated based on the molecular formula C₈H₁₅NO.

Infrared and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds. masterorganicchemistry.com

Key expected IR absorptions include:

N-H stretching: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine. Primary amines typically show a doublet (two "fangs") in this region. masterorganicchemistry.com

C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the rings. masterorganicchemistry.com

N-H bending: A peak around 1600 cm⁻¹ is associated with the scissoring vibration of the -NH₂ group.

C-O-C stretching: A strong, characteristic absorption in the 1150-1050 cm⁻¹ range, confirming the presence of the ether linkage in the tetrahydropyran (B127337) ring.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated aliphatic amines and ethers like this compound, as they lack the chromophores (conjugated systems or aromatic rings) that lead to significant absorption in the 200-800 nm range. longdom.orgmsu.edu Therefore, these compounds are typically transparent in the UV-Vis spectrum, a property that makes them suitable as scaffolds to which chromophoric groups can be attached for specific applications. ej-eng.org

X-ray Crystallography for Absolute Stereochemical Determination of Spiro[3.5]nonane Systems

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and three-dimensional structure of a molecule. acs.org For chiral derivatives of this compound, obtaining a suitable crystal of a single enantiomer allows for the precise mapping of every atom in space. semanticscholar.org

The analysis yields critical data, including:

Bond lengths and angles: Confirming the geometry of the cyclobutane (B1203170) and tetrahydropyran rings and revealing any strain inherent in the spirocyclic system. acs.org

Torsional angles: Defining the precise conformation of the rings, such as the puckering of the cyclobutane ring and the chair or boat conformation of the tetrahydropyran ring. acs.org

Absolute configuration: By using anomalous dispersion, typically from a heavy atom within the crystal or by forming a salt with a known chiral counter-ion, the absolute configuration (R/S) at the stereogenic centers can be definitively assigned. nih.gov

For example, a crystallographic study of a related functionalized 5-oxaspiro[3.5]nonane derivative revealed a monoclinic crystal system and provided precise coordinates for each atom, confirming the connectivity and stereochemistry. semanticscholar.org

Table 3: Representative Crystallographic Parameters for a Spirocyclic System

ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the basic geometry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
C-O Bond Length~1.46 ÅConfirms the ether linkage within the oxetane ring. acs.org
C-C-C Angle (in cyclobutane)~88°Indicates the degree of ring strain.

Note: Values are representative of spirocyclic systems and may vary. semanticscholar.org

Chromatographic Techniques for Purity and Diastereomeric Ratio Assessment

Chromatographic methods are essential for assessing the purity of synthesized this compound derivatives and for separating stereoisomers. jcsp.org.pk Due to the presence of multiple stereocenters, synthetic routes can often yield mixtures of diastereomers. jst.go.jpnih.gov

High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose.

Purity Assessment: Reversed-phase HPLC with a suitable detector (e.g., UV for derivatized compounds, or Charged Aerosol Detector/Mass Spectrometer for underivatized compounds) is used to quantify the purity of a sample by separating the main compound from any impurities or starting materials. acs.org

Diastereomer Separation: Diastereomers have different physical properties and can often be separated on standard achiral columns (like silica (B1680970) or C18) by carefully optimizing the mobile phase. nih.gov

Enantiomer Separation: To separate enantiomers, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govjst.go.jp Alternatively, derivatization with a chiral agent can convert the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral column.

The ratio of diastereomers produced in a reaction can be accurately determined by integrating the peak areas in the chromatogram, providing crucial information about the stereoselectivity of the synthetic method. jst.go.jp

Research Applications of 5 Oxaspiro 3.5 Nonan 9 Amine As a Versatile Chemical Synthon

Role in the Synthesis of Complex Heterocyclic Scaffolds

The rigid framework of 5-Oxaspiro[3.5]nonan-9-amine, which combines a cyclohexane (B81311) ring with an oxetane (B1205548) ring through a spiro-junction, serves as an excellent starting point for the construction of novel and complex heterocyclic systems. The inherent ring strain of the oxetane moiety can be harnessed in ring-opening reactions, while the amine functionality provides a convenient handle for a multitude of chemical transformations, including cyclization reactions to form fused or spirocyclic heterocyclic systems.

Research has demonstrated the utility of related spirocyclic oxetanes in the synthesis of diverse heterocyclic architectures. For instance, spiro-oxetanes have been successfully fused onto benzimidazoles. nih.gov In one study, a new synthesis of 2-oxa-7-azaspiro[3.5]nonane was developed, and this scaffold was subsequently converted into an o-cycloalkylaminoacetanilide, which underwent oxidative cyclization to yield a novel spirocyclic oxetane-fused benzimidazole. nih.gov This strategy highlights the potential of spiro-oxetane amines to participate in annulation reactions to create elaborate tetracyclic systems. nih.gov

Furthermore, the reaction of isatins with allenoates, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), has been shown to produce highly functionalized spiro-oxetane oxindoles. researchgate.netresearchgate.net This spiro-annulation is compatible with a wide array of substituted isatins, demonstrating the versatility of spiro-oxetanes in generating structurally diverse and pharmaceutically relevant spiroindole and spirooxindole scaffolds. researchgate.netresearchgate.net The development of such methodologies underscores the importance of spiro-oxetanes as key intermediates in the synthesis of complex heterocyclic compounds with potential biological activities. researchgate.netnih.gov

Utilization in Carbohydrate Chemistry as C-Ketoside and C-Glycoside Precursors

While the direct application of this compound in carbohydrate chemistry is not extensively documented in the reviewed literature, the structural motifs present in this compound suggest potential avenues for its use as a precursor to C-ketosides and C-glycosides. C-glycosides are analogues of naturally occurring O-glycosides where the anomeric oxygen is replaced by a carbon atom, leading to enhanced stability against enzymatic and acidic hydrolysis.

The synthesis of C-glycosides often involves the reaction of a sugar moiety with a suitable carbon nucleophile. The amine functionality of this compound could be transformed into other functional groups that can act as or facilitate the introduction of a carbon nucleophile. For instance, the amine could be converted into a leaving group for a substitution reaction or used to direct a C-H activation on the cyclohexane ring.

General methods for the synthesis of C-glycosides from glycals and exo-glycals have been developed, involving intermediates such as epoxides and episulfonium ions. benthamdirect.com The reaction of these intermediates with various carbon nucleophiles leads to the formation of C-glycosidic bonds. benthamdirect.com While not directly employing spiro-oxetane amines, these strategies showcase the types of transformations that could be adapted. The synthesis of spiro bis-C,C-alpha-arylglycosides has also been reported, starting from exo-glycals and involving a Heck-type C-aryl addition followed by a Friedel-Crafts cyclization. researchgate.net This demonstrates the feasibility of constructing complex spirocyclic C-glycosidic structures.

Application in Natural Product Synthesis and Analog Development (e.g., Anisatin (B1215211) Models)

The synthesis of complex natural products and their analogues is a significant driver of methods development in organic chemistry. Anisatin, a highly toxic sesquiterpenoid isolated from the shikimi plant, possesses a unique and intricate structure featuring a spiro β-lactone. researchgate.netresearchgate.netnih.gov The total synthesis of anisatin and its analogues has been a long-standing challenge for synthetic chemists. researchgate.netresearchgate.netnih.gov

While there is no direct report of this compound being used in the synthesis of anisatin or its models, the spirocyclic nature of this building block makes it an intriguing candidate for the construction of key intermediates in such synthetic endeavors. The synthesis of anisatin involves the stereocontrolled formation of multiple rings and stereocenters, and the rigid conformation of a spirocyclic starting material could offer advantages in controlling the stereochemical outcome of subsequent reactions.

The total synthesis of (-)-anisatin has been achieved through various routes, often involving complex multi-step sequences. researchgate.netresearchgate.net The development of novel strategies to access the core structure of anisatin and related Illicium sesquiterpenes is an active area of research. nih.gov The use of spirocyclic building blocks in the synthesis of natural product analogues has been demonstrated in other contexts, where they can serve to mimic or constrain the conformation of cyclic systems within the natural product.

Functionalization and Derivatization for Exploring Chemical Space

A key application of this compound is its use as a scaffold for the generation of compound libraries to explore chemical space. The primary amine serves as a versatile functional handle for a wide range of derivatization reactions, allowing for the introduction of diverse substituents and the creation of large and structurally varied collections of molecules.

The derivatization of spirocyclic scaffolds is a common strategy in medicinal chemistry to systematically probe structure-activity relationships. chiralen.com The orthogonal nature of the amine functionality in this compound allows for selective modification without affecting the spiro-oxetane core, unless specific ring-opening conditions are employed. This enables the synthesis of libraries of compounds with a common spirocyclic core but with varied peripheral functionality.

The synthesis of functionalized spirocyclic oxetanes through methods like the Paternò–Büchi reaction, followed by further derivatization, has been reported to generate novel intermediates for further elaboration. rsc.org These approaches, starting with simpler cyclic ketones and alkenes, lead to three-dimensional functionalized oxetanes that can be further modified, showcasing the potential for creating diverse molecular architectures from spiro-oxetane scaffolds. rsc.org The stability of the oxetane ring under various reaction conditions, such as those used for amide bond formation, nucleophilic substitution, and cross-coupling reactions, has been studied, providing a roadmap for its use in library synthesis. chemrxiv.org

Development of Novel Building Blocks for Chemical Biology and Medicinal Chemistry Research

This compound and related spiro-oxetanes are increasingly recognized as valuable building blocks in chemical biology and medicinal chemistry. tcichemicals.compharmablock.com The incorporation of a spiro-oxetane motif can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. acs.orgrsc.orgnih.gov Oxetanes are considered polar bioisosteres of gem-dimethyl groups and can also serve as surrogates for carbonyl groups, offering a way to modulate the properties of a lead compound in drug discovery. researchgate.netrsc.orgnih.gov

The rigid, three-dimensional nature of spirocycles is particularly attractive for drug design, as it can lead to improved target selectivity and potency by presenting substituents in well-defined spatial orientations. rsc.org The use of spiro-oxetane amines in the synthesis of biologically active molecules has been documented, for instance, in the preparation of a selective ATP competitive tyrosine kinase 2 (TYK2) inhibitor, GLPG3667, for the treatment of autoimmune diseases. nih.gov In this synthesis, 5-oxaspiro[3.5]nonan-8-amine, an isomer of the title compound, was utilized, demonstrating the utility of this class of compounds in constructing complex drug candidates. nih.gov

The development of synthetic routes to novel spirocyclic systems, including those containing oxetane rings, is an active area of research aimed at expanding the toolbox of building blocks available to medicinal chemists. nih.govmdpi.com These efforts are driven by the need for new scaffolds that can access novel regions of chemical space and lead to the discovery of new therapeutic agents. chiralen.comtcichemicals.com

Future Perspectives and Emerging Research Avenues for 5 Oxaspiro 3.5 Nonan 9 Amine

Innovations in Green Chemistry for Spirocyclization Methodologies

The synthesis of complex molecules like 5-Oxaspiro[3.5]nonan-9-amine is increasingly being guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts. Future research will likely focus on developing more sustainable synthetic routes to this spirocyclic amine.

One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. mdpi.com For the synthesis of the 5-oxaspiro[3.5]nonane core, researchers may explore the use of enzymes such as cytochrome P450s, flavin-dependent monooxygenases, or engineered metalloenzymes that can facilitate regio- and stereoselective oxidative cyclizations. mdpi.com These biocatalytic methods offer a greener alternative to traditional synthetic approaches that often rely on hazardous reagents and generate significant waste.

Furthermore, the development of photocatalytic and electrocatalytic methods for spirocycle construction is gaining traction as a green and efficient strategy. sioc-journal.cn These techniques can activate otherwise inert bonds and promote cyclization reactions without the need for harsh chemical oxidants or reductants. sioc-journal.cnresearchgate.net Applying these methods to the synthesis of this compound could lead to more atom-economical and sustainable processes.

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of promising compounds from discovery to application can be accelerated through the use of automated synthesis and flow chemistry. These technologies enable the rapid, safe, and scalable production of chemical entities. nih.govsyrris.com

For this compound, the development of a modular and automated flow synthesis protocol would be a significant advancement. technologynetworks.comresearchgate.netnih.govresearchsquare.comresearchgate.net Such a system could allow for the efficient variation of substituents on the piperidine (B6355638) ring or the introduction of functional groups to the oxetane (B1205548) moiety, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. worktribe.comdurham.ac.uk The integration of in-line purification and analysis would further streamline the synthetic process.

Rational Design of New Catalytic Systems for Enantioselective Access

The stereochemistry of a molecule is crucial for its biological activity. As this compound possesses a chiral spirocenter, the ability to selectively synthesize a single enantiomer is of paramount importance for its potential applications in medicine. Future research will undoubtedly focus on the development of novel catalytic systems for the enantioselective synthesis of this compound.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of spirocycles. capes.gov.brbohrium.comoaepublish.comrsc.org Chiral phosphoric acids, bifunctional thioureas/squaramides, and chiral amines have been successfully employed in the enantioselective construction of various spirocyclic scaffolds. bohrium.comresearchgate.net The rational design of new organocatalysts, potentially guided by computational modeling, could lead to highly efficient and selective methods for accessing enantiopure this compound. chinesechemsoc.org

Transition metal catalysis also offers a versatile platform for asymmetric spirocyclization. snnu.edu.cnmdpi.comrsc.org The development of chiral ligands for metals such as palladium, rhodium, and iridium can enable highly enantioselective transformations. snnu.edu.cn For instance, iridium-catalyzed hydrosilylation followed by a chiral phosphoric acid-catalyzed cycloaddition has been shown to be effective for the synthesis of enantioenriched azaspirocycles. chinesechemsoc.org Exploring similar strategies for this compound could provide a robust and scalable route to its individual enantiomers.

Exploration of Novel Reactivity Patterns and Rearrangements

Understanding the inherent reactivity of the this compound scaffold is key to unlocking its full synthetic potential. Future research will likely delve into exploring novel reactivity patterns and rearrangements of this unique spirocyclic system.

The presence of the strained oxetane ring and the nucleophilic amine group suggests a rich and diverse chemistry. For example, the ring-opening of the oxetane under various conditions could provide access to a range of functionalized piperidine derivatives. Conversely, the amine functionality can be a handle for a variety of transformations, including N-alkylation, N-arylation, and acylation, to generate a diverse library of compounds for biological screening. nih.gov

The exploration of rearrangements, such as those involving the spirocyclic core, could also lead to the discovery of novel molecular frameworks. For instance, acid-catalyzed or transition metal-mediated rearrangements could potentially lead to the formation of fused or bridged heterocyclic systems. Investigating the reactivity of related spiro-fused imines and β-lactams could also provide insights into the potential transformations of the this compound core. acs.orgresearchgate.net

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced spectroscopic and imaging techniques will be instrumental in elucidating the mechanistic details of the synthesis and reactions of this compound.

Real-time, in-process monitoring using techniques like Fourier-transform infrared (FT-IR) spectroscopy can provide valuable kinetic and mechanistic information. perkinelmer.com The coupling of stopped-flow instruments with spectroscopic methods allows for the study of very fast reaction kinetics. perkinelmer.com For more complex systems, two-dimensional nuclear magnetic resonance (2D NMR) and other multidimensional spectroscopy techniques can provide detailed structural information on transient intermediates. numberanalytics.com

Computational methods, such as density functional theory (DFT), will play an increasingly important role in complementing experimental studies. researchgate.netemanresearch.orgacs.org DFT calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the observed stereoselectivities. nih.gov The combination of these advanced experimental and computational techniques will provide a comprehensive picture of the chemical behavior of this compound, paving the way for its rational application in various scientific fields.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersAcceptable Criteria
HPLCRetention time shift≤±2% vs. reference
HRMSMass accuracy≤±2 ppm
¹H NMRSignal multiplicityMatches predicted

Q. Table 2. Risk Assessment Framework for Impurity Control

StepActionDocumentation Required
SynthesisFMEA analysisRisk priority number (RPN)
Supplier auditRaw material screeningCertificate of Analysis
StorageStability monitoringDegradation profiles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.